N-piperidin-4-ylisoquinolin-6-amine
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Overview
Description
N-piperidin-4-ylisoquinolin-6-amine is a compound that features both isoquinoline and piperidine moieties. Isoquinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring containing one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-4-ylisoquinolin-6-amine typically involves the formation of the isoquinoline and piperidine rings followed by their coupling. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation with sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-piperidin-4-ylisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N-piperidin-4-ylisoquinolin-6-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-piperidin-4-ylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, while the piperidine ring can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroquinine.
Piperidine derivatives: Such as piperine and vinblastine
Uniqueness
N-piperidin-4-ylisoquinolin-6-amine is unique due to its combined isoquinoline and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-piperidin-4-ylisoquinolin-6-amine |
InChI |
InChI=1S/C14H17N3/c1-2-14(17-13-4-7-15-8-5-13)9-11-3-6-16-10-12(1)11/h1-3,6,9-10,13,15,17H,4-5,7-8H2 |
InChI Key |
UMSLQMFEKLYKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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